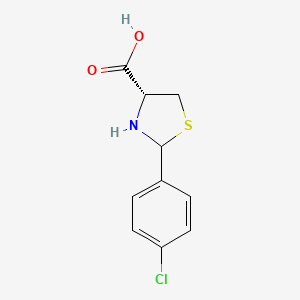

(4R)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

Description

Propriétés

IUPAC Name |

(4R)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)/t8-,9?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESQASCTNMKKPZ-IENPIDJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327801 | |

| Record name | (4R)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198991-78-5 | |

| Record name | (4R)-2-(4-Chlorophenyl)-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198991-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Synthesis from L-Cysteine

The most common method involves the condensation of L-cysteine with 4-chlorobenzaldehyde. This reaction is generally performed in an alcoholic solvent such as ethanol or methanol under mild conditions.

- Reactants: L-cysteine (2.00 g, 16.50 mmol) and 4-chlorobenzaldehyde (16.50 mmol).

- Solvent: Ethanol (30 mL).

- Conditions: Stirring at room temperature for 2 to 5 hours.

- Product Isolation: The solid formed is filtered, washed with diethyl ether, and dried.

Yield and Characterization:

The yield of this reaction typically ranges from 60% to 90%, with compounds characterized using techniques such as NMR and mass spectrometry.

N-Acylation

Following the direct synthesis, N-acylation can be performed to modify the amino group of the thiazolidine ring, enhancing its biological activity.

- Starting Material: The synthesized thiazolidine derivative (0.50 g, 2.40 mmol).

- Reagents: Dry pyridine as a solvent and acetyl chloride (2.00 equiv).

- Conditions: The reaction is maintained at -10°C initially, then allowed to reach 0°C over four hours.

- Workup: After completion, water is added to acidify the solution to pH 3, followed by extraction with ethyl acetate.

Yield and Characterization:

The final product is purified using column chromatography, yielding N-acetyl derivatives that can be further characterized.

Research has indicated that thiazolidine derivatives exhibit various biological activities:

Analyse Des Réactions Chimiques

Types of Reactions

(4R)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH) are used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Amino or thiol-substituted phenyl derivatives.

Applications De Recherche Scientifique

(4R)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of (4R)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The presence of the 4-chlorophenyl group enhances its binding affinity to certain biological targets, while the carboxylic acid group can form hydrogen bonds, stabilizing the compound’s interaction with its target.

Comparaison Avec Des Composés Similaires

2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic Acid

- Structure : 4-nitrophenyl group at position 2.

- Activity: Exhibits superior antibacterial activity (e.g., against Bacillus subtilis and Pseudomonas aeruginosa) compared to the 4-chlorophenyl analog. The nitro group’s electron-withdrawing nature enhances reactivity, contributing to stronger interactions with bacterial targets .

- Data : Zone of inhibition for MRSA: 22 mm (vs. 18 mm for the 4-chlorophenyl derivative) .

2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic Acid

- Structure : 4-hydroxyphenyl group at position 2.

- Activity: Reduced antimicrobial potency compared to chloro- and nitro-substituted analogs due to the hydroxyl group’s polarity, which may hinder membrane penetration. However, it has been studied in plant biochemistry as a glucosinolate degradation product .

- Molecular Weight : 225.26 g/mol .

2-(3-Hydroxy-4-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid

- Structure : Mixed hydroxy-methoxy substitution on the phenyl ring.

- Activity: Limited antimicrobial data available, but the methoxy group may enhance metabolic stability .

Substituents Impacting Stereochemical Configuration

Thiazolidine derivatives with (4R)-stereochemistry often show enhanced bioactivity due to optimal spatial orientation. For example:

- (4R)-2-(L-Arabino-tetrahydroxybutyl)-1,3-thiazolidine-4-carboxylic Acid: Structure: A sugar-like L-arabino substituent.

- (4R)-3-(5-Oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic Acid (Pidotimod): Structure: Proline-derived acyl group at position 3. Activity: Clinically used as an immunomodulator, enhancing immune response via Toll-like receptor activation—a distinct mechanism compared to antimicrobial thiazolidines .

Halogenated Derivatives

- 2-(4-Trifluoromethylphenyl)-1,3-thiazolidine-4-carboxylic Acid: Structure: CF₃ group at position 4 of the phenyl ring.

Comparative Activity Table

Research Findings and Mechanistic Insights

- Antimicrobial Activity : The 4-chlorophenyl derivative’s moderate activity is attributed to its balanced lipophilicity and ability to disrupt bacterial cell walls. However, nitro-substituted analogs outperform it due to stronger electrophilic interactions with microbial enzymes .

- Stereochemical Influence : The (4R)-configuration is critical for activity; diastereoisomers (e.g., 2S,4R vs. 2R,4R) show reduced efficacy, as seen in synthetic studies of N-acyl-thiazolidines .

- Metabolic Stability : Compounds with polar groups (e.g., hydroxyl) exhibit shorter half-lives in biological systems compared to halogenated derivatives .

Activité Biologique

(4R)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antibacterial research. This compound's structure includes a thiazolidine ring, which is known for its diverse pharmacological properties.

Chemical Structure

The chemical formula of this compound is . Its structural features contribute to its biological activity, including the presence of a carboxylic acid group that can participate in various chemical interactions.

Antiviral Activity

Research indicates that thiazolidine-4-carboxylic acid derivatives exhibit moderate inhibitory effects against neuraminidase (NA) of influenza A virus. In a study evaluating several derivatives, it was found that compounds with structural similarities to this compound showed promising results. The most potent compound in this series had an IC50 value of 0.14 μM, which is significantly less potent than oseltamivir but suggests potential for further development as antiviral agents .

Antibacterial Activity

The antibacterial properties of thiazolidine derivatives have also been explored. A study synthesized various thiazolidine-4-carboxylic acid derivatives and tested their antibacterial activity against several bacterial strains. The results indicated that some derivatives exhibited significant antibacterial effects, suggesting that this compound may also possess similar properties .

The biological activity of thiazolidine derivatives is often attributed to their ability to interact with specific enzymes or receptors involved in pathogenic processes. For instance, the inhibition of neuraminidase by these compounds may disrupt viral replication cycles. Similarly, their antibacterial efficacy may stem from interference with bacterial cell wall synthesis or function.

Case Studies

- Influenza A Virus Study : A series of thiazolidine derivatives were synthesized and evaluated for their activity against influenza A neuraminidase. The study highlighted the potential for designing novel inhibitors based on the thiazolidine scaffold .

- Antibacterial Evaluation : In another investigation, the synthesis and antibacterial evaluation of various thiazolidine derivatives were conducted. Certain compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antibacterial potential .

Data Tables

| Compound Name | Structure | IC50 (μM) | Activity Type |

|---|---|---|---|

| Thiazolidine-4-carboxylic acid | Structure | 0.14 | Antiviral |

| This compound | Structure | TBD | Antibacterial |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4R)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : A typical synthesis involves condensation of 4-chlorobenzaldehyde with cysteine or its derivatives, followed by cyclization under acidic or basic conditions. Key steps include:

- Chirality control : Use of L-cysteine or chiral catalysts to maintain the (4R)-configuration .

- Cyclization : Optimizing pH (e.g., HCl in ethanol) and temperature (60–80°C) to favor thiazolidine ring formation .

- Purification : Recrystallization from ethanol/water mixtures or chromatography to isolate the enantiomerically pure product .

Q. How can researchers confirm the stereochemical integrity and purity of the synthesized compound?

- Methodological Answer :

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers .

- Polarimetry : Measure optical rotation ([α]D) and compare to literature values for the (4R)-configuration .

- X-ray crystallography : Resolve crystal structures to confirm absolute configuration, as demonstrated in corrigenda for related thiazolidine derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to verify the thiazolidine ring (δ ~3.5–4.5 ppm for CH₂-S) and 4-chlorophenyl substituents (δ ~7.3–7.5 ppm) .

- IR spectroscopy : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and C=O (1700–1750 cm⁻¹) groups .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₁₀H₁₀ClNO₂S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for thiazolidine derivatives?

- Methodological Answer :

- Re-evaluate diffraction data : Check for errors in space group assignment or hydrogen bonding patterns, as seen in corrigenda for similar compounds .

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 5-(4-chlorophenyl)-pyrazole derivatives) to identify systematic errors .

- Computational validation : Use density functional theory (DFT) to optimize geometries and compare with experimental data .

Q. What strategies optimize the stereoselective synthesis of the (4R)-enantiomer while minimizing racemization?

- Methodological Answer :

- Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans auxiliaries) during synthesis to enforce configuration .

- Enzymatic resolution : Use lipases or esterases to selectively hydrolyze undesired enantiomers .

- Dynamic kinetic resolution : Employ transition metal catalysts (e.g., Ru) to invert stereochemistry during reaction progression .

Q. How do substituent variations on the thiazolidine ring (e.g., methyl vs. chlorophenyl groups) impact biological activity or physicochemical properties?

- Methodological Answer :

- SAR studies : Synthesize analogs (e.g., 3-hydroxy-4-methoxyphenyl derivatives) and compare logP, solubility, and receptor binding via assays .

- Computational modeling : Perform molecular docking to predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

- Thermal analysis : DSC/TGA to assess stability differences influenced by substituent electronegativity .

Q. What analytical methods ensure batch-to-batch consistency in academic-scale synthesis?

- Methodological Answer :

- HPLC-UV/ELSD : Monitor purity (>98%) using C18 columns and acidic mobile phases .

- Elemental analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .

- Pharmacopeial standards : Adhere to USP/Ph. Eur. guidelines for carboxylic acid quantification via titration .

Data Contradiction & Validation

Q. How should researchers address discrepancies between observed and predicted NMR shifts for the thiazolidine ring?

- Methodological Answer :

- Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .

- Conformational analysis : Use NOESY/ROESY to identify ring puckering or axial/equatorial substituent orientations .

- DFT calculations : Simulate NMR shifts with software (e.g., Gaussian) to match experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.